Product packaging for p-Diazo-n,n-diethylaniline ZINC chloride(Cat. No.:CAS No. 17409-47-1)

p-Diazo-n,n-diethylaniline ZINC chloride

Cat. No.: B103731
CAS No.: 17409-47-1
M. Wt: 348 g/mol
InChI Key: YLGBZMRWHAZPIE-UHFFFAOYSA-K
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Description

Significance of Aryl Diazonium Compounds in Chemical Sciences

Aryl diazonium compounds are fundamental reagents in the field of chemical sciences, primarily due to the diazonium group's ability to be replaced by a wide variety of other atoms or groups. ontosight.aiontosight.ai This reactivity makes them crucial building blocks for the synthesis of a diverse range of substituted aromatic compounds that are not easily accessible through direct substitution methods. ontosight.ai

One of the most historically and commercially significant reactions of aryl diazonium salts is azo coupling . In this process, the diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. ontosight.ai These products, characterized by the -N=N- linkage, are often intensely colored and form the chemical basis for a vast array of azo dyes and pigments used in the textile, printing, and food industries. ontosight.ai

Beyond dye synthesis, aryl diazonium salts are indispensable in various other synthetic transformations. The diazonium group can be substituted by halogens (Sandmeyer and Gattermann reactions), hydroxyl groups, cyano groups, and even hydrogen atoms, providing numerous pathways for functionalizing aromatic rings. ontosight.aiontosight.ai More recently, their utility has expanded into materials science and nanotechnology. Researchers employ aryl diazonium salts to modify surfaces of materials like metals and carbon nanotubes, creating strong, covalent aryl-surface bonds. This surface functionalization is explored for applications in biosensors, polymer coatings, and nanotechnology.

The stability of aryl diazonium salts is a critical factor in their use. They are typically prepared at low temperatures (0-5 °C) as they can be unstable and even explosive when isolated in a dry, solid state. ontosight.ai To mitigate this, they are often used immediately in solution or stabilized by forming complexes with salts like zinc chloride, which enhances their stability and allows for safer handling. ontosight.ainoaa.gov

Scope of Academic Research on p-Diazo-N,N-diethylaniline Zinc Chloride

Academic and industrial research on this compound, also known as 4-(diethylamino)benzenediazonium (B1204781) chloride zinc chloride, focuses primarily on its role as a chemical intermediate and a photosensitive agent. The inclusion of the N,N-diethylamino group on the benzene (B151609) ring makes it an important precursor for specific classes of dyes and pigments. The formation of a double salt with zinc chloride (as a tetrachlorozincate anion) is a common strategy to create a more stable, handleable solid form of the reactive diazonium cation. ontosight.ainoaa.gov

A significant area of application that has been the subject of research is its use in reprographics, specifically in diazo printing (whiteprinting). google.com This process relies on the light-sensitive nature of certain diazonium salts. When exposed to ultraviolet light, the diazonium compound decomposes, losing its ability to undergo azo coupling. The unexposed areas retain the reactive diazonium salt, which is then developed by coupling with another compound (a coupler) to form a visible dye, creating an image. Research in this area investigates the optimization of photosensitive compositions and the properties of the resulting dyes. justia.com

Furthermore, research extends to the synthesis of functional materials. While studies may not always name this exact compound, the principles apply to the broader class of substituted aminobenzenediazonium salts. For instance, research has demonstrated that related diazonium salts can be used in surface-confined radical photopolymerization . nih.gov In such processes, the diazonium salt is used to create a reactive layer on a surface, which can then initiate polymerization to graft polymer chains onto that surface, a technique valuable in creating bioactive surfaces for biomedical applications. nih.gov

The compound serves as a key intermediate in the synthesis of azo dyes. Its chemical structure allows for the creation of dyes with specific colors and properties. Research in this context involves the development of new synthetic routes and the characterization of the resulting dye molecules' performance, such as their colorfastness and application suitability.

Data Tables

Table 1: Chemical Identification of this compound

IdentifierValueSource(s)
IUPAC Namedichlorozinc;4-(diethylamino)benzenediazonium;chloride nih.gov
Molecular FormulaC₁₀H₁₄Cl₃N₃Zn nih.gov
Molecular Weight348.0 g/mol nih.gov
CAS Number17409-47-1 nih.govchemicalbook.comkieraychem.com
Synonyms4-(Diethylamino)benzenediazonium zinc chloride, p-Diazodiethylaniline zinc chloride salt nih.gov

Table 2: Key Research Applications of Aryl Diazonium Salts

Application AreaDescription
Azo Dye Synthesis Reaction with electron-rich aromatics (azo coupling) to produce a wide range of colored compounds for textiles and pigments. ontosight.ai
Organic Synthesis Versatile intermediates for introducing various functional groups (-F, -Cl, -Br, -I, -CN, -OH, -H) onto aromatic rings. ontosight.aiontosight.ai
Materials Science Surface modification and functionalization of substrates like metals and carbon nanotubes.
Photochemistry Used as photosensitive agents in processes like diazo printing, where UV light induces decomposition. google.com
Polymer Chemistry Initiation of surface polymerization to create grafted polymer layers with specific functionalities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14Cl3N3Zn B103731 p-Diazo-n,n-diethylaniline ZINC chloride CAS No. 17409-47-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dichlorozinc;4-(diethylamino)benzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N3.3ClH.Zn/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;;;;/h5-8H,3-4H2,1-2H3;3*1H;/q+1;;;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGBZMRWHAZPIE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[N+]#N.[Cl-].Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6217-19-2
Record name Benzenediazonium, 4-(diethylamino)-, trichlorozincate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6217-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Strategies and Methodological Advancements for P Diazo N,n Diethylaniline Zinc Chloride

Diazotization of N,N-Diethylaniline and Zinc Chloride Double Salt Formation

The synthesis of p-Diazo-N,N-diethylaniline zinc chloride is fundamentally achieved through the diazotization of N,N-diethyl-p-phenylenediamine. This process involves the reaction of the primary aromatic amine with nitrous acid (HNO₂) to form the diazonium salt. scienceinfo.com Due to the inherent instability of nitrous acid, it is almost universally prepared in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), under cold conditions. scienceinfo.combyjus.com The resulting p-Diazo-N,N-diethylaniline chloride is highly reactive and prone to decomposition. acs.orgnoaa.gov

Optimization of Reaction Conditions for Salt Stability and Yield

The successful synthesis of stable this compound with a high yield hinges on the strict control of several reaction parameters. The inherent instability of aryl diazonium salts necessitates precise methodological execution to prevent premature decomposition and side reactions. scienceinfo.comquora.com

Key parameters for optimization include:

Temperature: This is the most critical factor. Diazotization reactions are exothermic and the resulting diazonium salts are thermally labile. scienceinfo.com The reaction is typically conducted at temperatures between 0°C and 5°C. researchgate.net Maintaining this low temperature range throughout the addition of sodium nitrite and the subsequent formation of the zinc chloride double salt is essential to prevent the diazonium group from decomposing and releasing nitrogen gas, which would result in the formation of phenolic byproducts and a significantly lower yield. scienceinfo.comquora.com

Acid Concentration: A sufficient concentration of strong acid, typically hydrochloric acid, is required to serve two main purposes. First, it reacts with sodium nitrite to generate the nitrous acid needed for the reaction. lkouniv.ac.in Second, it maintains a low pH, which is crucial for stabilizing the diazonium salt and preventing unwanted coupling reactions between the newly formed diazonium salt and the unreacted parent amine. spcmc.ac.in

Stoichiometry: Precise control over the molar ratios of the amine, sodium nitrite, and zinc chloride is vital. A slight excess of nitrite is often used to ensure the complete conversion of the amine, with the excess being neutralized after the reaction is complete. google.com The amount of zinc chloride added is calculated to ensure the formation of the stable tetrachlorozincate double salt, which facilitates the precipitation of the product from the aqueous solution.

Interactive Data Table: Effect of Reaction Conditions on Yield

Temperature (°C)Acid (HCl) MolarityAmine:Nitrite RatioYield (%)Stability
0-52.5 M1:1.192High
102.5 M1:1.175Moderate
252.5 M1:1.140Low (Decomposition)
0-51.0 M1:1.185High (Slower reaction)
0-52.5 M1:1.088High (Incomplete conversion)

Note: Data is illustrative and based on general principles of diazotization.

Influence of Anionic Counterparts on Salt Properties

The stability and physical properties of aryl diazonium salts are profoundly influenced by the nature of the anionic counterpart. acs.org While simple halide salts like benzenediazonium (B1195382) chloride are often highly unstable and can be explosive when isolated in a dry state, the formation of complex salts significantly enhances their stability. acs.orggoogle.com

The use of zinc chloride to form the tetrachlorozincate (ZnCl₄²⁻) double salt is a widely adopted industrial method for stabilizing diazonium compounds. noaa.gov The large, coordination complex anion disperses the charge and forms a more stable crystal lattice with the diazonium cation, making the salt less prone to thermal decomposition. This increased stability allows for the salt to be filtered, dried, and stored for future use. google.com

Other anions are also known to confer high stability, most notably tetrafluoroborate (B81430) (BF₄⁻). byjus.com Aryl diazonium tetrafluoroborate salts are generally water-insoluble and are stable at room temperature, making them easy to handle and isolate. cutm.ac.in The choice of counterion affects not only stability but also solubility and subsequent reactivity.

Interactive Data Table: Comparison of Diazonium Salt Properties with Different Anions

AnionFormulaTypical StabilitySolubility in WaterCommon Use
ChlorideCl⁻Low (often explosive when dry)HighUsed in-situ, rarely isolated
Zinc Tetrachloride[ZnCl₄]²⁻HighModerateIsolated as stable solid for dyes
TetrafluoroborateBF₄⁻Very HighLowIsolated for broad synthetic use
TosylateCH₃C₆H₄SO₃⁻HighVariesStable, isolable reagent

Preparation Methods for Dry Aryl Diazonium Salts

Isolating aryl diazonium salts in a dry, solid form is crucial for many synthetic applications, particularly in the dye industry. google.com The primary challenge is the inherent instability of these compounds. noaa.gov Several methods have been developed to address this:

Double Salt Precipitation: This is the most common method for compounds like this compound. After diazotization in an aqueous medium, a solution of a metal salt, such as zinc chloride, is added. google.com This forms the stable, often less soluble, double salt which precipitates from the solution. The solid can then be collected by filtration, washed with a non-aqueous solvent to remove residual water, and carefully dried under controlled conditions (e.g., low temperature, vacuum). google.com

Non-Aqueous Diazotization: To avoid the issues associated with water, diazotization can be carried out in organic solvents. numberanalytics.com This involves using alternative diazotizing agents like tert-butyl nitrite or other alkyl nitrites in solvents such as ethyl acetate (B1210297) or acetonitrile. numberanalytics.comresearchgate.net An acid, often a sulfonic acid like p-toluenesulfonic acid, is added to provide the necessary proton source and form a stable tosylate salt. researchgate.net This method is particularly useful for amines that are sensitive to strongly acidic aqueous conditions. numberanalytics.com

Solvent Displacement/Drying: An older technique involves precipitating the diazonium salt from its aqueous solution and then creating a slurry of the moist filter cake in a water-immiscible organic solvent like carbon tetrachloride. google.com The organic solvent helps to displace water. The solid is then filtered and dried. Dehydrated hydrate-forming salts like anhydrous sodium sulfate (B86663) can also be mixed with the moist paste to absorb residual water before final drying. google.com

Exploration of Alternative Synthetic Routes to Related Diazonium Compounds

While the standard aqueous sodium nitrite and acid method is prevalent, research has explored alternative routes for the synthesis of diazonium salts, often to improve safety, yield, or substrate compatibility.

Alternative Diazotizing Agents: Instead of generating nitrous acid in situ, other nitrosating agents can be employed.

Nitrosylsulfuric Acid (HSO₄NO): This reagent is particularly useful for the diazotization of weakly basic amines that are difficult to diazotize under standard conditions. The reaction is typically performed in concentrated sulfuric acid. numberanalytics.comresearchgate.net

Organic Nitrites: Reagents like tert-butyl nitrite or isoamyl nitrite are used for diazotization in organic solvents, which can be advantageous for water-sensitive substrates or to avoid the highly acidic aqueous environment. numberanalytics.comresearchgate.net

Vaporous Nitrogen Oxides: Processes have been developed that use gaseous mixtures of nitric oxide (NO) and nitrogen peroxide (NO₂) as the diazotizing agent for aqueous solutions or suspensions of amine salts, offering an alternative for industrial-scale production. google.com

Continuous Flow and Microreactor Technology: Modern approaches utilize continuous flow reactors or microreactors to perform diazotization. numberanalytics.com These technologies offer superior control over reaction temperature and mixing, significantly improving safety by minimizing the accumulation of unstable diazonium intermediates. This allows for rapid and efficient synthesis with higher yields and purity compared to batch processes. numberanalytics.com

Synthesis of Structurally Related Compounds: The fundamental diazotization methodology can be applied to a wide range of substituted anilines to produce various stabilized diazonium salts. For instance, substituting the N,N-diethyl groups with other alkyl groups or introducing substituents onto the aromatic ring (e.g., chloro, methoxy (B1213986) groups) can be achieved using similar stabilization techniques with zinc chloride or other complex-forming metal halides. ontosight.ai These variations allow for the tuning of the electronic properties and reactivity of the resulting diazonium salt for different applications.

Elucidation of Reaction Mechanisms Involving P Diazo N,n Diethylaniline Zinc Chloride

Photochemical Transformations and Dediazoniation Pathways

The interaction of light with p-Diazo-N,N-diethylaniline zinc chloride initiates a cascade of reactive events, leading to the cleavage of the C-N bond and the evolution of nitrogen gas. The nature of the solvent and the wavelength of irradiation play pivotal roles in dictating the predominant mechanistic pathway.

Photoinduced Radical Generation and Subsequent Reactivity

Upon photoexcitation, this compound can undergo single electron transfer (SET) processes, leading to the formation of radical species. The electron-donating diethylamino group at the para-position significantly influences the electronic properties of the diazonium cation, facilitating the formation of an aryl radical and a dinitrogen radical cation, or alternatively, an amine radical cation.

The generated 4-(diethylamino)phenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other organic molecules, or addition to aromatic systems. The reactivity of amine radical cations, in general, involves potential pathways such as back electron transfer, conversion to iminium ions, or fragmentation, all of which contribute to the complexity of the product mixture. beilstein-journals.orgnumberanalytics.com

Heterolytic and Homolytic Photodediazoniation Mechanisms

The photodediazoniation of aryldiazonium salts can proceed through two primary, often competing, pathways: heterolysis and homolysis.

Heterolytic Pathway: This mechanism involves the direct cleavage of the C-N bond to form a singlet or triplet aryl cation and a molecule of nitrogen. For p-amino substituted aryldiazonium salts, theoretical and experimental evidence suggests the formation of a triplet aryl cation as the more stable intermediate. researchgate.net This highly electrophilic species can then react with nucleophiles present in the reaction medium.

Homolytic Pathway: In this pathway, an electron transfer process, often from a solvent molecule or an added sensitizer, leads to the formation of an unstable aryldiazenyl radical (Ar-N=N•). This radical rapidly loses nitrogen gas to generate an aryl radical. The presence of radicals is a key feature of this mechanism, and their involvement has been confirmed in various systems. researchgate.net

The choice between these pathways is influenced by factors such as the solvent polarity, the presence of electron donors or acceptors, and the specific electronic nature of the substituents on the aromatic ring.

Analysis of Photoproduct Formation and Adducts

The array of products formed during the photolysis of this compound is a direct reflection of the operative mechanistic pathways. In nucleophilic solvents like alcohols, the heterolytic pathway would lead to the formation of the corresponding 4-diethylaminophenol (B97786) or alkoxy-derivatives. The homolytic pathway, on the other hand, would result in products arising from radical reactions, such as 1,1'-bis(4-diethylaminophenyl) (from radical dimerization) or N,N-diethylaniline (from hydrogen abstraction).

The formation of adducts with the solvent or other components of the reaction mixture is also a common feature. For instance, in the presence of arenes, the photochemically generated aryl radical can add to the aromatic ring, leading to the formation of substituted biphenyls. nih.gov The specific distribution of these photoproducts provides valuable mechanistic insights.

Thermal Decomposition Kinetics and Pathways

Heating this compound, either in solution or in the solid state, induces its decomposition, characterized by the exothermic release of nitrogen gas. The kinetics and mechanism of this thermal process are highly dependent on the molecular environment and the physical state of the compound.

Factors Influencing Thermal Stability and Decomposition Rate

The thermal stability of aryldiazonium salts is a critical parameter, particularly in industrial applications. Several factors influence the temperature at which decomposition begins and the rate at which it proceeds:

Substituents on the Aromatic Ring: The electronic nature of the substituents has a profound effect on stability. Electron-donating groups, such as the diethylamino group in the title compound, generally decrease the thermal stability compared to unsubstituted or electron-withdrawing group substituted analogs. This is attributed to the increased electron density on the carbon atom bearing the diazonium group, which weakens the C-N bond.

Counterion: The nature of the anion (X⁻) in the diazonium salt (ArN₂⁺X⁻) plays a significant role. The formation of a double salt with zinc chloride, as in this compound, is a common strategy to enhance the thermal stability of the solid diazonium salt, making it safer to handle and store. at.ua

Solvent: In solution, the solvent can influence the decomposition rate through its polarity and its ability to solvate the transition state.

The following table, compiled from data on various p-substituted benzenediazonium (B1195382) tetrafluoroborate (B81430) salts, illustrates the effect of substituents on the onset temperature of decomposition as measured by Differential Scanning Calorimetry (DSC). While specific data for this compound is not available in the cited literature, the trend provides a valuable comparison.

Substituent (p-R)Onset Decomposition Temperature (°C)
NO₂150
Br140
H115
CH₃110
OCH₃140

Data adapted from a study on benzenediazonium tetrafluoroborate salts and is for comparative purposes. whiterose.ac.uk

Mechanisms of Nitrogen Evolution and Byproduct Formation

The thermal decomposition of aryldiazonium salts is widely accepted to proceed primarily through a dediazoniation reaction, leading to the evolution of molecular nitrogen. The initial step is the rate-determining cleavage of the C-N bond. In solution, this can occur via either a heterolytic or a homolytic pathway, similar to the photochemical process, though the thermal process often favors one pathway more distinctly depending on the conditions.

The resulting reactive intermediates, aryl cations or aryl radicals, then react with their surroundings to form a variety of byproducts. In the absence of efficient trapping agents, complex mixtures of products can be formed, including phenols, ethers (if alcohols are used as solvents), and products of radical coupling and disproportionation. For instance, the thermal decomposition of aniline (B41778) diazonium salt has been shown to be a complex process that does not follow a single reaction mechanism. researchgate.net The identification of these byproducts is crucial for a complete understanding of the decomposition pathway.

Electrophilic Aromatic Substitution: Diazo Coupling Reactions

The diazonium moiety of this compound is a weak electrophile that readily participates in electrophilic aromatic substitution reactions with activated aromatic compounds. This process, known as diazo coupling, is fundamental to the synthesis of a wide range of azo compounds. wikipedia.orgquora.com

The formation of azo dyes using this compound follows a classic electrophilic aromatic substitution mechanism. The 4-(diethylamino)benzenediazonium (B1204781) cation acts as the electrophile, attacking an electron-rich aromatic nucleophile, often a phenol (B47542) or an aniline derivative. nih.govslideshare.net The reaction proceeds as follows:

Attack by the Nucleophile: The electron-rich coupling agent, such as a phenoxide ion or an activated amine, attacks the terminal nitrogen atom of the diazonium cation. brainly.com The presence of activating groups (like -OH or -NR₂) on the coupling partner is crucial because the diazonium ion is a relatively weak electrophile. spcmc.ac.in

Formation of the Sigma Complex: This attack leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The aromaticity of the coupling agent's ring is temporarily disrupted. lkouniv.ac.in

Deprotonation and Aromatization: A base in the reaction medium removes a proton from the carbon atom where the diazonium group is attached. This step restores the aromaticity of the ring, resulting in the formation of a stable azo compound with the characteristic -N=N- (azo) linkage connecting the two aromatic rings. lkouniv.ac.inchemguide.co.uk

The efficiency and outcome of the diazo coupling reaction are significantly influenced by the electronic properties of both the diazonium salt and the coupling partner, as well as the conditions of the reaction environment, particularly pH.

Electronic Properties:

Substituents on the Diazonium Salt: The electrophilicity of the 4-(diethylamino)benzenediazonium cation is modulated by the N,N-diethylamino group. As an electron-donating group (EDG), it slightly reduces the electrophilicity of the diazonium ion compared to unsubstituted benzenediazonium. Conversely, electron-withdrawing groups (EWGs) on the diazonium salt would increase its reactivity. nih.govspcmc.ac.in

Substituents on the Coupling Partner: The coupling partner must be highly activated with strong electron-donating groups like -OH, -NH₂, or -NR₂. These groups increase the nucleophilicity of the aromatic ring, facilitating the attack on the weakly electrophilic diazonium cation. quora.comspcmc.ac.in

Reaction Environment (pH):

The pH of the reaction medium is a critical parameter that must be carefully controlled to optimize the coupling efficiency. The ideal pH depends on the nature of the coupling agent. libretexts.org

Coupling with Phenols: For coupling with phenols, a mildly alkaline environment (pH > 7.5) is required. libretexts.org In these conditions, the phenol is deprotonated to form the much more strongly activating phenoxide ion, which enhances the nucleophilicity of the ring. quora.comchemguide.co.uk

Coupling with Anilines: For coupling with aromatic amines like aniline, the reaction is typically carried out in a slightly acidic medium (pH < 6). libretexts.org This prevents the diazonium salt from converting into an unreactive diazohydroxide or diazotate ion, while ensuring that there is a sufficient concentration of the free amine (which is the reactive nucleophile) in equilibrium with its protonated, unreactive anilinium form. spcmc.ac.in

Table 1: Effect of pH on Diazo Coupling Reactions

Coupling AgentOptimal pH RangeRationale
PhenolsMildly Alkaline (pH > 7.5)Promotes the formation of the highly nucleophilic phenoxide ion. libretexts.org
Aromatic AminesSlightly Acidic (pH < 6)Maintains the diazonium ion concentration while allowing for a sufficient amount of the free amine to act as a nucleophile. spcmc.ac.inlibretexts.org

Electrochemical Reactivity and Reduction Pathways of the Diazonium Moiety

The diazonium group in this compound is electrochemically active and can undergo reduction to generate highly reactive intermediates. This property is exploited for surface modification and grafting reactions.

The electrochemical reduction of aryl diazonium salts, including the 4-(diethylamino)benzenediazonium cation, is a well-established process that typically occurs in one or two single-electron steps. rsc.orgrsc.org

The primary and most significant step is a one-electron transfer from an electrode surface (cathode) to the diazonium cation. This transfer is irreversible and leads to the cleavage of the C-N bond and the release of a stable dinitrogen molecule (N₂). rsc.org The immediate product is a highly reactive aryl radical. researchgate.netnih.gov

Reaction: Ar-N₂⁺ + e⁻ → Ar• + N₂

This aryl radical is the key intermediate responsible for subsequent reactions, such as grafting onto the electrode surface. rsc.org Further reduction of the aryl radical can occur at more negative potentials to form an aryl anion, though this is often a secondary pathway. rsc.orgrsc.org The presence of the electron-donating N,N-diethylamino group makes the reduction of the 4-(diethylamino)benzenediazonium cation slightly more difficult compared to diazonium salts bearing electron-withdrawing groups. rsc.org

The aryl radicals generated from the electroreduction of this compound can be used to covalently modify a wide variety of surfaces, including metals, carbon, and silicon. researchgate.netnih.gov This process, known as electrografting, forms a stable and robust organic layer on the substrate. nih.gov

The mechanism involves the following steps:

Radical Generation: The 4-(diethylamino)benzenediazonium cation is electrochemically reduced at the electrode surface to form the 4-(diethylamino)phenyl radical. researchgate.net

Surface Attack: The highly reactive aryl radical immediately attacks the electrode surface, forming a strong covalent bond (e.g., a C-C bond with a carbon electrode). researchgate.netnih.gov

Layer Growth: The initially grafted aryl groups can themselves be attacked by other aryl radicals generated in the solution. This can lead to the formation of a disordered multilayer or oligomeric film on the surface, rather than a simple monolayer. nih.gov

This grafting technique is versatile and can be triggered not only by electrochemistry but also spontaneously or through photochemistry. nih.govresearchgate.net The resulting modified surfaces have applications in the development of sensors, biosensors, and specialized catalysts. nih.govnih.gov

Table 2: Summary of Reaction Mechanisms

SectionReaction TypeKey IntermediatePrimary Product(s)
3.3.1Electrophilic Aromatic SubstitutionSigma Complex (Arenium Ion)Azo Dye
3.4.1Electrochemical ReductionAryl RadicalAryl Radical, Dinitrogen
3.4.2Surface GraftingAryl RadicalCovalently Modified Surface

Advanced Applications in Material Science and Organic Synthesis

Utilization in Photosensitive Materials and Lithography

Aryl diazonium salts have a historical and ongoing significance in the formulation of photosensitive materials, particularly for lithographic processes. Their utility stems from their inherent instability upon exposure to light, which initiates a chemical transformation that can be harnessed for imaging and patterning.

In the context of photoresists, diazonium compounds function as photoactive components. Upon exposure to ultraviolet (UV) light, the diazonium group undergoes photolysis, leading to the cleavage of the C-N bond and the release of nitrogen gas. This process, known as photobleaching, transforms the diazonium salt into a different chemical species with altered solubility characteristics.

Table 1: Generalized Photobleaching Characteristics of Aryl Diazonium Salts in Photoresists

ParameterTypical Value/Characteristic
Wavelength Sensitivity Typically in the UV range (300-400 nm)
Quantum Yield of Photodecomposition Varies depending on the specific diazonium salt and matrix, but generally efficient.
Primary Photoproducts Aryl radical, nitrogen gas, and subsequent reaction products with the matrix.
Effect on Solubility Generally increases solubility in aqueous developers for positive resists.

Note: This table represents generalized data for aryl diazonium salts, as specific data for p-Diazo-n,n-diethylaniline zinc chloride is not available in the reviewed literature.

Contrast enhancement materials (CEMs) are used in photolithography to improve the resolution of printed features. These materials are typically coated over the photoresist and contain a photobleachable dye. The CEM is initially opaque to the exposure wavelength, but becomes transparent upon irradiation. This in-situ masking effect sharpens the aerial image projected onto the photoresist, leading to steeper sidewall profiles and finer resolution.

Given its photosensitive nature, this compound could potentially be employed as a photobleachable component in a CEM formulation. The efficiency of such an application would depend on its absorption characteristics at the exposure wavelength and the optical properties of its photodecomposition products.

Functionalization of Surfaces and Nanomaterials

The covalent modification of surfaces using aryl diazonium salts is a powerful and versatile technique for tailoring the interfacial properties of a wide range of materials, including electrodes and nanomaterials. This method relies on the electrochemical or chemical reduction of the diazonium salt to generate a highly reactive aryl radical, which then forms a stable covalent bond with the surface.

The functionalization of carbon-based materials such as glassy carbon electrodes and carbon nanotubes (CNTs) with aryl diazonium salts is well-documented. researchgate.netrsc.org This surface modification can be used to introduce a variety of functional groups, thereby altering the electrochemical, physical, and chemical properties of the carbon surface. The resulting covalently attached organic layers are typically robust and stable. researchgate.net

For this compound, this process would result in the covalent attachment of N,N-diethylaniline moieties to the carbon surface. Such a modification could influence the electrode's interaction with analytes in electrochemical sensing applications or improve the dispersibility of CNTs in various solvents.

Table 2: General Parameters for Electrochemical Grafting of Aryl Diazonium Salts

ParameterDescriptionTypical Conditions
Electrode Material The substrate to be modified.Glassy Carbon, Gold, Carbon Nanotubes
Diazonium Salt Concentration Concentration of the diazonium salt in the electrolyte.1-10 mM
Solvent/Electrolyte The medium for the electrochemical reaction.Acetonitrile with a supporting electrolyte (e.g., TBAPF6) or acidic aqueous solution.
Electrochemical Method The technique used to initiate the grafting.Cyclic Voltammetry, Potentiostatic, or Galvanostatic methods.
Potential Range The applied potential to reduce the diazonium salt.Typically between 0 V and -1.0 V vs. a reference electrode.

Note: This table provides general conditions for the electrochemical grafting of aryl diazonium salts. Specific optimization would be required for this compound.

The ability to tailor the surface chemistry of electrodes is fundamental to the development of selective and sensitive chemical sensors. By functionalizing an electrode with specific chemical moieties, it is possible to enhance the interaction with a target analyte, leading to an improved analytical signal.

The N,N-diethylaniline group that would be introduced by the grafting of this compound could serve as a recognition element for certain analytes. Furthermore, the terminal amino group could be further modified to attach other recognition elements such as enzymes or antibodies, creating a platform for biosensor development. The robust covalent bond formed through the diazonium grafting process would contribute to the long-term stability and reusability of the sensor.

Precursor in Complex Organic Molecule Synthesis

Aryl diazonium salts are valuable intermediates in organic synthesis, serving as precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. The dinitrogen moiety is an excellent leaving group, facilitating a variety of transformations.

Reactions such as the Gomberg-Bachmann reaction and the Meerwein arylation utilize aryl diazonium salts to form biaryl compounds and to arylate activated alkenes, respectively. nih.govnih.gov These reactions proceed through a radical mechanism initiated by the decomposition of the diazonium salt.

While there are no specific examples in the literature detailing the use of this compound in these reactions, its structure is amenable to such transformations. Its use could lead to the synthesis of complex molecules containing the N,N-diethylaniline substructure, which is present in various dyes and pharmacologically active compounds. The zinc chloride component of the salt can also influence the reactivity and stability of the diazonium group.

Synthesis of Azo Dyes with Tailored Chromophoric Properties

The synthesis of azo dyes involves the azo coupling reaction, where a diazonium salt acts as an electrophile and couples with an electron-rich substrate, such as a phenol (B47542) or an aniline (B41778) derivative. The chromophoric properties (color) of the resulting azo dye are determined by the electronic structure of the entire molecule, which is influenced by the specific diazonium salt and the coupling component used.

The diethylamino group on the p-Diazo-n,n-diethylaniline moiety is a strong electron-donating group. This inherent electronic property would influence the energy levels of the molecular orbitals in the resulting azo dye, thereby affecting its absorption spectrum. By systematically varying the coupling partner, it is theoretically possible to tailor the chromophoric properties of the dyes. For instance, coupling with electron-rich phenols or anilines would be expected to produce dyes with different colors compared to coupling with less electron-rich partners.

Hypothetical Data on Chromophoric Tuning:

The following interactive table illustrates the hypothetical effect of different coupling components on the maximum absorption wavelength (λmax), and thus the color, of azo dyes synthesized from this compound. This data is illustrative and not based on specific experimental findings for this compound.

Coupling ComponentElectron-Donating/Withdrawing NatureExpected λmax ShiftHypothetical Color
PhenolElectron-DonatingTowards longer wavelengths (red shift)Orange-Red
N,N-DimethylanilineStrongly Electron-DonatingSignificant red shiftDeep Red/Violet
2-NaphtholExtended ConjugationSignificant red shiftRed
AnilineElectron-DonatingRed shiftYellow-Orange

Generation of Reactive Intermediates for Diverse Chemical Transformations

Diazonium salts are well-established precursors for a variety of reactive intermediates, primarily aryl radicals and aryl cations, through the loss of the exceptionally stable dinitrogen molecule (N₂). These intermediates can then be trapped by various reagents to form new carbon-carbon and carbon-heteroatom bonds.

Aryl Radical Generation:

The 4-(diethylamino)phenyl radical could theoretically be generated from this compound through a one-electron reduction. This process is often facilitated by transition metal salts, such as copper(I) salts in the Sandmeyer reaction, or under radical-initiating conditions. The resulting aryl radical is a highly reactive species that can participate in a variety of transformations.

Potential Transformations Involving Aryl Radicals:

Sandmeyer-type Reactions: The replacement of the diazonium group with halides (Cl, Br) or cyanide (CN) using the corresponding copper(I) salts.

Gomberg-Bachmann Reaction: The arylation of aromatic compounds, where the generated aryl radical attacks another aromatic ring to form biaryl compounds.

Meerwein Arylation: The addition of the aryl radical to an activated alkene.

The presence of the diethylamino group would likely influence the reactivity and selectivity of the generated 4-(diethylamino)phenyl radical compared to an unsubstituted phenyl radical.

Spectroscopic Characterization and Theoretical Investigations

Spectroscopic Analysis Techniques for Structural and Electronic Characterization

Spectroscopic methods are indispensable tools for probing the molecular features of p-Diazo-n,n-diethylaniline zinc chloride. Each technique offers a unique window into the compound's structure and electronic behavior.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the p-Diazo-n,n-diethylaniline cation. The presence of the electron-donating N,N-diethylamino group and the electron-withdrawing diazonium group leads to a significant intramolecular charge transfer (ICT) character in its electronic structure. This results in a strong absorption band in the visible region of the spectrum, responsible for the compound's color.

Solvatochromism , the change in the position of the absorption maximum with the polarity of the solvent, is a key feature of this class of compounds. The pronounced ICT nature of the electronic transition makes the position of the UV-Vis absorption band highly sensitive to the solvent environment. In polar solvents, the excited state, which possesses a greater dipole moment than the ground state, is stabilized to a larger extent, leading to a bathochromic (red) shift of the absorption maximum. Conversely, in nonpolar solvents, a hypsochromic (blue) shift is typically observed. This behavior allows for the characterization of the molecule's interaction with different solvents.

Table 1: Expected UV-Vis Absorption Maxima in Different Solvents (Hypothetical Data)

Solvent Polarity Index Expected λmax (nm)
n-Hexane 0.1 ~450
Dichloromethane 3.1 ~475
Acetonitrile 5.8 ~490
Methanol 6.6 ~500

This table is illustrative and based on the expected solvatochromic behavior of similar diazonium compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the N,N-diethylamino group. The aromatic protons would typically appear as a set of doublets in the downfield region (around 7.0-8.5 ppm) due to the electron-withdrawing effect of the diazonium group. The protons on the ethyl groups would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbon atom attached to the diazonium group (C-N₂) is expected to be significantly deshielded. The other aromatic carbons will show distinct signals, with their chemical shifts influenced by the electronic effects of the substituents. The carbons of the diethylamino group will appear in the aliphatic region of the spectrum.

Computational studies on para-substituted benzenediazonium (B1195382) cations provide theoretical predictions for the ¹³C NMR chemical shifts. For a para-amino substituted benzenediazonium cation, the calculated chemical shifts indicate a significant polarization of the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) based on Theoretical Calculations and Analogy to Similar Compounds

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -N₂⁺) ~8.2 ~125
Aromatic CH (ortho to -NEt₂) ~7.0 ~115
Aromatic C (ipso-N₂⁺) - ~120
Aromatic C (ipso-NEt₂) - ~155
-CH₂- ~3.6 (quartet) ~45

These are predicted values and may vary in experimental conditions.

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The most characteristic absorption band in the IR spectrum of a diazonium salt is the stretching vibration of the nitrogen-nitrogen triple bond (νN≡N). This vibration typically appears as a strong, sharp peak in the region of 2200-2300 cm⁻¹. The exact position of this band is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the N,N-diethylamino group, tend to decrease the frequency of the N≡N stretching vibration due to increased electron density in the antibonding orbitals of the diazonium group.

Other important vibrational bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Found in the 1450-1600 cm⁻¹ region.

C-N stretching: Vibrations associated with the diethylamino group and the bond between the aromatic ring and the diazonium group.

Aliphatic C-H stretching: From the ethyl groups, appearing below 3000 cm⁻¹.

The presence of the tetrachlorozincate anion ([ZnCl₄]²⁻) may also give rise to characteristic vibrations in the far-infrared region.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Diazo (-N₂⁺) N≡N stretch 2240 - 2280
Aromatic Ring C-H stretch 3000 - 3100
Aromatic Ring C=C stretch 1450 - 1600
Diethylamino C-N stretch 1250 - 1350

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. Diazonium salts can undergo single-electron transfer (SET) reactions to form aryl radical intermediates. ESR spectroscopy can be used to detect these transient radical species.

In the context of this compound, ESR could be employed to study its decomposition pathways or its reactions with reducing agents. The resulting ESR spectrum would provide information about the structure and electronic environment of the generated radical through the analysis of its g-factor and hyperfine coupling constants with magnetic nuclei (e.g., ¹⁴N, ¹H). However, no specific ESR studies on radical intermediates of this compound were found in the surveyed literature.

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. A single-crystal X-ray diffraction study of this compound would confirm the ionic nature of the compound, consisting of the 4-(diethylamino)benzenediazonium (B1204781) cation and a tetrachlorozincate ([ZnCl₄]²⁻) or a related chlorozincate anion.

The crystal structure would detail the geometry of the diazonium cation, including the planarity of the aromatic ring and the conformation of the diethylamino group. It would also provide precise measurements of the N≡N and C-N bond lengths, which are indicative of the electronic structure. Furthermore, the crystal packing would reveal intermolecular interactions such as hydrogen bonding and π-π stacking. While no specific crystal structure for this compound has been reported, related structures of benzenediazonium salts with tetrachlorozincate anions have been characterized, typically showing a tetrahedral geometry for the [ZnCl₄]²⁻ anion.

Table 4: Expected Crystallographic Parameters (Hypothetical)

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric
Anion Geometry Tetrahedral ([ZnCl₄]²⁻)
N≡N Bond Length ~1.10 Å

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques for investigating the properties of this compound. Density Functional Theory (DFT) is a commonly employed method for these studies.

DFT calculations can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the gas phase or in solution (using continuum solvent models).

Calculate spectroscopic properties: Simulating IR vibrational frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Investigate electronic structure: Determining molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges, which provide insights into the molecule's reactivity and electronic transitions.

Model UV-Vis spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, helping to assign the bands observed in the experimental spectrum.

Computational studies on substituted benzenediazonium salts have shown that the nature of the para-substituent significantly influences the electronic structure and properties of the diazonium group. The electron-donating N,N-diethylamino group is predicted to increase the electron density on the aromatic ring and the attached nitrogen atom, affecting the N≡N bond length and vibrational frequency.

Table 5: Selected Calculated Properties from DFT (B3LYP/6-31G) Method (Hypothetical)*

Property Calculated Value
N≡N Bond Length 1.11 Å
C-N (diazo) Bond Length 1.41 Å
N≡N Vibrational Frequency ~2250 cm⁻¹
HOMO-LUMO Energy Gap ~3.5 eV

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It provides detailed information on electron density distribution, molecular geometry, and the nature of chemical bonds, which are crucial for predicting a molecule's reactivity.

For the 4-(diethylamino)benzenediazonium cation, the key structural feature is the presence of a strong electron-donating group (the N,N-diethylamino group) at the para position relative to the electron-withdrawing diazonium group (-N₂⁺). This "push-pull" configuration creates a highly polarized electronic system.

DFT calculations would predict a significant delocalization of positive charge from the diazonium group across the benzene (B151609) ring and towards the nitrogen atom of the diethylamino group. This delocalization stabilizes the cation compared to unsubstituted arenediazonium salts. doubtnut.com The electron-donating diethylamino group enriches the π-system of the benzene ring, which in turn modulates the electrophilicity of the diazonium group and the carbon atom to which it is attached.

Key predictions from DFT analysis include the bond lengths and the distribution of charge. The C-N bond connecting the ring to the diazonium group is expected to have some double-bond character due to resonance, making it shorter and stronger. Conversely, the nitrogen-nitrogen triple bond may be slightly elongated compared to free N₂ gas, indicating a weakening due to the electronic interaction with the aromatic ring. The calculated charge distribution highlights the most likely sites for nucleophilic attack.

Table 1: Representative Predicted Structural and Electronic Parameters from DFT

This table presents illustrative data based on typical results for similar substituted arenediazonium salts, as specific literature for the target compound is not available.

ParameterPredicted ValueDescription
Bond Length (C₁-N₂) ~1.38 ÅThe bond between the phenyl ring carbon and the adjacent diazonium nitrogen, showing partial double bond character.
Bond Length (N₂-N₃) ~1.11 ÅThe bond between the two nitrogen atoms of the diazo group, slightly longer than in free N₂ (~1.098 Å).
Mulliken Charge on N₂ ~+0.45 eThe partial positive charge on the inner nitrogen atom of the diazo group.
Mulliken Charge on N₃ ~+0.15 eThe partial positive charge on the terminal nitrogen atom of the diazo group.
Mulliken Charge on C₁ ~-0.10 eThe partial negative charge on the carbon atom attached to the diazo group, influenced by resonance.

Molecular Orbital (MO) Calculations for Stability and Reaction Mechanism Studies

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for determining molecular stability and reactivity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com

In the 4-(diethylamino)benzenediazonium cation, the electron-donating -N(Et)₂ group significantly raises the energy of the HOMO, which is predicted to be primarily located over the diethylamino group and the phenyl ring. The electron-withdrawing -N₂⁺ group lowers the energy of the LUMO, which is expected to be localized on the diazonium group and the adjacent carbon atom.

The net effect is a reduction of the HOMO-LUMO gap compared to unsubstituted benzenediazonium. This smaller energy gap suggests that the 4-(diethylamino)benzenediazonium cation is more susceptible to reacting with nucleophiles (a HOMO-driven reaction) than its unsubstituted counterpart. This increased reactivity is harnessed in processes like azo coupling, where the diazonium salt acts as an electrophile. researchgate.net Despite the increased electronic reactivity, electron-donating groups can increase the thermal stability of the salt by retarding the heterolytic cleavage of the C-N bond that leads to the formation of an aryl cation and N₂ gas. doubtnut.com

Table 2: Representative Frontier Molecular Orbital Energies

This table presents illustrative data based on typical results for similar substituted arenediazonium salts, as specific literature for the target compound is not available.

Molecular OrbitalEnergy (eV)Description
HOMO ~ -5.8 eVHighest Occupied Molecular Orbital; its energy level indicates the ability to donate electrons.
LUMO ~ -2.2 eVLowest Unoccupied Molecular Orbital; its energy level indicates the ability to accept electrons.
HOMO-LUMO Gap ~ 3.6 eVThe energy difference between HOMO and LUMO, which correlates with the molecule's stability and reactivity. irjweb.com

Theoretical Prediction of Spectroscopic Parameters and Nonlinear Optical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting spectroscopic parameters. nih.gov For the 4-(diethylamino)benzenediazonium cation, TD-DFT calculations can predict its UV-Visible absorption spectrum. The electronic structure, characterized by the "push-pull" system, suggests the presence of a strong intramolecular charge-transfer (ICT) transition. This transition, from the HOMO (on the donor side) to the LUMO (on the acceptor side), is expected to result in a strong absorption band at a relatively long wavelength (a bathochromic or red shift) compared to unsubstituted benzenediazonium salts.

Furthermore, the significant charge asymmetry and high degree of electron delocalization in this molecule make it a prime candidate for materials with nonlinear optical (NLO) properties. NLO materials are important in photonics and optoelectronics. DFT calculations can be used to predict key NLO parameters, such as the molecular polarizability (α) and the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. The push-pull nature of the 4-(diethylamino)benzenediazonium cation is a classic design principle for enhancing the first hyperpolarizability. Theoretical calculations would likely predict a significant β value for this compound, suggesting its potential utility in NLO applications. longdom.org

Table 3: Representative Predicted Spectroscopic and NLO Parameters

This table presents illustrative data based on typical results for similar push-pull organic molecules, as specific literature for the target compound is not available.

ParameterPredicted ValueDescription
Maximum Absorption Wavelength (λₘₐₓ) ~ 380-420 nmThe primary absorption peak in the UV-Vis spectrum, corresponding to the intramolecular charge-transfer (ICT) transition.
Oscillator Strength (f) > 0.8A measure of the intensity of the electronic transition; a high value indicates a strongly allowed transition.
First Hyperpolarizability (β) High (e.g., > 100 x 10⁻³⁰ esu)A measure of the second-order NLO response. Molecules with strong donor-acceptor groups typically exhibit large β values. longdom.org

Structure Activity Relationships and Derivative Exploration

Impact of N,N-Diethyl Substituents on Compound Reactivity and Stability

The N,N-diethylamino group at the para position of the benzene (B151609) ring is a strong electron-donating group. This electronic effect has a profound impact on the reactivity and stability of the diazonium salt. The lone pair of electrons on the nitrogen atom of the diethylamino group can be delocalized into the aromatic ring through resonance, which in turn stabilizes the positive charge of the diazonium group. This stabilization is a key factor in the relative stability of p-Diazo-n,n-diethylaniline zinc chloride compared to unsubstituted or electron-withdrawn benzenediazonium (B1195382) salts.

The formation of a zinc chloride complex further enhances the stability of the diazonium salt. Diazonium salts are often thermally unstable and can be explosive in their isolated, dry state. The complexation with zinc chloride, a Lewis acid, results in the formation of a tetrachlorozincate anion (), which forms a more stable salt with the diazonium cation. This increased stability allows for easier handling and storage of the compound.

The electron-donating nature of the N,N-diethylamino group also modulates the reactivity of the diazonium salt in coupling reactions. While the diazonium group itself is a weak electrophile, the electron-donating substituent further decreases its electrophilicity. This can result in slower reaction rates in azo coupling reactions compared to diazonium salts bearing electron-withdrawing groups. However, the increased stability of the diazonium salt can be advantageous, allowing for reactions to be carried out under milder conditions.

Substituent at para-positionElectronic EffectExpected Impact on Diazonium Salt StabilityExpected Impact on Reactivity in Azo Coupling
-N(CH2CH3)2Strongly Electron-DonatingIncreasedDecreased
-OCH3Electron-DonatingIncreasedDecreased
-HNeutralBaselineBaseline
-ClElectron-Withdrawing (by induction)DecreasedIncreased
-NO2Strongly Electron-WithdrawingSignificantly DecreasedSignificantly Increased

Synthesis and Characterization of Related Diazonium Salts with Varied Aromatic Substituents

The synthesis of this compound and related diazonium salts generally follows a well-established two-step procedure. The first step is the diazotization of the corresponding primary aromatic amine, in this case, N,N-diethyl-p-phenylenediamine. This reaction is typically carried out at low temperatures (0-5 °C) in an acidic medium using a source of nitrous acid, commonly sodium nitrite (B80452).

The general reaction is as follows:

Ar-NH2 + NaNO2 + 2HCl → [Ar-N≡N]+Cl- + NaCl + 2H2O

Following the diazotization, the zinc chloride salt is prepared by the addition of zinc chloride to the solution containing the diazonium salt.

Characterization of these diazonium salts relies on various spectroscopic techniques. Infrared (IR) spectroscopy is a key method for confirming the presence of the diazonium group, which exhibits a characteristic strong absorption band for the N≡N stretching vibration, typically in the range of 2100-2300 cm-1. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the structure of the aromatic ring and the substituents.

Compoundpara-SubstituentTypical N≡N Stretching Frequency (cm-1)Key 1H NMR Signals (ppm, indicative)
This compound-N(CH2CH3)2~2150Aromatic protons (AA'BB' system), quartet and triplet for ethyl groups
p-Methoxybenzenediazonium chloride-OCH3~2200Aromatic protons (AA'BB' system), singlet for methoxy (B1213986) group
Benzenediazonium chloride-H~2250Multiplet for aromatic protons
p-Nitrobenzenediazonium chloride-NO2~2290Aromatic protons (AA'BB' system)

Development and Properties of Novel this compound Derivatives

The reactivity of the diazonium group in this compound allows for its use as a versatile intermediate in the synthesis of a wide range of derivatives. The two primary classes of reactions for diazonium salts are substitution (dediazoniation) reactions, where the N2 group is replaced by another atom or group, and coupling reactions, where the nitrogen atoms are retained.

Substitution reactions can be used to introduce a variety of functional groups onto the aromatic ring that are not easily accessible through direct electrophilic aromatic substitution. For example, reaction with copper(I) cyanide (Sandmeyer reaction) can yield the corresponding nitrile, while reaction with potassium iodide introduces an iodine atom.

Azo coupling reactions are particularly significant for the synthesis of azo dyes. In these reactions, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. The resulting azo compounds are often highly colored due to their extended conjugated systems. The N,N-diethylamino group in derivatives of this compound acts as a strong auxochrome, enhancing and modifying the color of the resulting dyes.

The development of novel derivatives can be tailored for specific applications. For instance, by carefully selecting the coupling component, azo dyes with specific colors and properties such as lightfastness and solubility can be synthesized. Furthermore, the introduction of other functional groups onto the aromatic ring of the diazonium salt or the coupling partner can lead to derivatives with applications beyond traditional dyes, such as in the development of chemical sensors or functional materials. ontosight.aiontosight.ai

Reaction TypeReagentProduct TypePotential Properties/Applications of Derivatives
Azo CouplingPhenols, NaphtholsAzo DyesVibrant colors, use in textiles and pigments
Azo CouplingAromatic AminesAzo DyesVaried colors, potential for pH indicators
Sandmeyer ReactionCuCNNitrile DerivativesIntermediates for synthesis of carboxylic acids, amides
Sandmeyer ReactionCuCl/CuBrHalogenated DerivativesBuilding blocks for further organic synthesis
SubstitutionKIIodinated DerivativesPharmaceutical intermediates, reagents in cross-coupling reactions

Q & A

Basic Research Questions

Q. What are the established synthesis methods for p-Diazo-N,N-diethylaniline Zinc Chloride, and what purification steps are critical for high-purity yields?

  • The compound is synthesized via diazotization of N,N-diethylaniline derivatives in acidic conditions, followed by stabilization with zinc chloride. A common approach involves reacting p-amino-N,N-diethylaniline with nitrous acid (HNO₂) in HCl to form the diazonium salt, which is then precipitated as a zinc chloride double salt .
  • Critical purification steps include recrystallization from ethanol or acetone to remove unreacted precursors and byproducts. Anhydrous conditions are essential due to the hygroscopic nature of zinc chloride .

Q. How does the solubility profile of this compound influence its application in organic synthesis?

  • The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and aromatic solvents like toluene. This solubility enables its use in coupling reactions (e.g., azo dye synthesis) and as a precursor in diazo transfer reactions .
  • Stability in solution is pH-dependent: acidic conditions stabilize the diazonium ion, while neutral/basic conditions promote decomposition. Solvent choice must balance reactivity and stability .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • UV-Vis Spectroscopy : Detects the diazo group via absorbance at ~250–300 nm .
  • FT-IR : Confirms the presence of N=N stretching (1420–1520 cm⁻¹) and Zn-Cl bonds (500–600 cm⁻¹) .
  • HPLC-MS : Validates purity and identifies degradation products using reverse-phase columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do molecular interactions between N,N-diethylaniline derivatives and zinc chloride affect reaction kinetics in diazo coupling?

  • Zinc chloride acts as a Lewis acid, stabilizing the diazonium intermediate and facilitating electrophilic substitution. Excess ZnCl₂ can lead to over-stabilization, reducing reactivity with electron-rich aromatic substrates. Optimal stoichiometry (typically 1:1–1:2 diazo:ZnCl₂) must be empirically determined .
  • In mixed-solvent systems (e.g., N,N-diethylaniline/THF), dipole-dipole interactions between ZnCl₂ and the solvent modulate reaction rates. Negative excess volume (Vᴇ) data suggest strong intermolecular interactions, while positive Vᴇ values indicate steric hindrance .

Q. What experimental strategies resolve contradictions in excess volume (Vᴇ) and isentropic compressibility (Djs) data for N,N-diethylaniline/zinc chloride systems?

  • Contradictions arise from competing effects: chemical interactions (e.g., charge-transfer complexes) reduce Vᴇ, while structural mismatches (e.g., molar volume differences) increase it. For example, mixtures with cyclic ketones exhibit negative Vᴇ due to favorable fitting of smaller ketones into N,N-diethylaniline’s voids, whereas larger ketones show positive Vᴇ .
  • Advanced modeling (e.g., COSMO-RS) can predict Vᴇ trends by correlating molecular polarizability and solvent cavity formation .

Q. How can this compound be utilized in synthesizing zinc phosphide (Zn₃P₂) nanoparticles, and what parameters control crystallinity?

  • Method : React ZnCl₂ with phosphorus pentabromide (PBr₅) and lithium borohydride (LiBH₄) in N,N-diethylaniline at 210°C. The solvent acts as a reducing agent and stabilizer .
  • Key Parameters :

  • Temperature : Reflux at 210°C ensures crystalline α-Zn₃P₂ formation. Lower temperatures yield amorphous phases.
  • Solvent Choice : N,N-diethylaniline’s high boiling point (215°C) and electron-donating properties favor nanoparticle growth over nanowires .

Q. What mechanistic insights explain the genotoxicity of N,N-diethylaniline derivatives in biological systems?

  • In vitro studies show N,N-diethylaniline induces sister chromatid exchanges (SCEs) in mammalian cells, particularly with metabolic activation (S-9 mix). The diazo group generates reactive oxygen species (ROS), causing DNA strand breaks .
  • Mitigation : Use chelating agents (e.g., EDTA) to sequester zinc ions, reducing ROS generation. Proper ventilation and PPE are critical during handling .

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